molecular formula C5H7N3O B1590358 4-Hydrazinylpyridin-2(1H)-one CAS No. 106689-41-2

4-Hydrazinylpyridin-2(1H)-one

Cat. No. B1590358
M. Wt: 125.13 g/mol
InChI Key: ICQHVQJVRZINSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09320739B2

Procedure details

To a solution of hydrazine (8 mL) in DME (40 mL) was added dihydroxypyridine (2.00 g, 18 mmol) and the reaction heated at reflux overnight. The solution was cooled to rt, and the solids removed by filtration. The filtrate was concentrated and the resulting solid crystallized from hot EtOH to afford 4-hydrazinylpyridin-2(1H)-one (1.75 g, 78% yield). LC-MS (ESI) m/z 126 (M+H)+.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].O[C:4]1[C:5]([OH:10])=[N:6][CH:7]=[CH:8][CH:9]=1>COCCOC>[NH:1]([C:9]1[CH:8]=[CH:7][NH:6][C:5](=[O:10])[CH:4]=1)[NH2:2]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
NN
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C(=NC=CC1)O
Name
Quantity
40 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solids removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting solid crystallized from hot EtOH

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.